1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride
CAS No.: 1361112-32-4
Cat. No.: VC2950845
Molecular Formula: C11H15ClN4O
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361112-32-4 |
|---|---|
| Molecular Formula | C11H15ClN4O |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 2-(1-methylpyrazolo[3,4-b]pyridin-3-yl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C11H14N4O.ClH/c1-15-11-8(3-2-4-13-11)10(14-15)9-7-12-5-6-16-9;/h2-4,9,12H,5-7H2,1H3;1H |
| Standard InChI Key | STPLIIPLHGJNNB-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl |
| Canonical SMILES | CN1C2=C(C=CC=N2)C(=N1)C3CNCCO3.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
The compound 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is characterized by the following key identifiers:
| Property | Value |
|---|---|
| Chemical Name | 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride |
| CAS Registry Number | 1361112-32-4 |
| Molecular Formula | C₁₁H₁₅ClN₄O |
| Molecular Weight | 254.72 g/mol |
Source: Chemical supplier data
Structural Features
The structure of 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride consists of:
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A pyrazolo[3,4-b]pyridine core structure (bicyclic heterocycle)
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A methyl substituent at the N-1 position of the pyrazole ring
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A morpholin-2-yl group attached at the C-3 position
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A hydrochloride salt form that enhances water solubility
The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic system containing a pyrazole ring and a pyridine ring. This scaffold is structurally related to the purine core found in many biologically important molecules .
Synthesis and Preparation Methods
| Reaction Conditions | Yield |
|---|---|
| 1:1 mol ratio (substrate:hydroxylamine HCl), 60°C, 6h | 43% |
| 5:1 mol ratio (substrate:hydroxylamine HCl), 60°C, 8h | 71% |
| 2.5:1 mol ratio (substrate:hydroxylamine HCl), 60°C, 8h | 85% |
N-Methylation and Functionalization
The N-1 methylation of pyrazolo[3,4-b]pyridines can be achieved using various methylating agents:
Physicochemical Properties
Physical State and Appearance
1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride is expected to be a crystalline solid at room temperature. As a hydrochloride salt of a nitrogen-containing heterocycle, it likely appears as a white to off-white powder.
Solubility Profile
Based on the properties of similar hydrochloride salts of heterocyclic compounds:
| Solvent | Expected Solubility |
|---|---|
| Water | Moderate to good |
| Methanol | Good |
| Ethanol | Moderate |
| Acetone | Limited |
| Chloroform | Limited |
| Hexane | Poor |
The hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for biological assays and pharmaceutical applications.
Significance of the Morpholine Moiety
The morpholin-2-yl substituent at the C-3 position is particularly noteworthy:
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Morpholine rings often enhance pharmacokinetic properties, including solubility and bioavailability
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The morpholine group can act as both a hydrogen bond acceptor and a weakly basic center
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The specific 2-position attachment provides a distinct spatial orientation that may influence receptor interactions
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Morpholine-containing compounds frequently demonstrate improved metabolic stability
Research Applications and Significance
Role in Medicinal Chemistry
1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride may serve several important functions in medicinal chemistry research:
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As a reference compound for structure-activity relationship (SAR) studies
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As an intermediate in the synthesis of more complex bioactive molecules
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As a scaffold for building focused compound libraries
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As a tool compound for investigating specific biological pathways
| Position | Functionalization Strategy | Potential Methods |
|---|---|---|
| C-4 | Halogenation, amination | Pd-catalyzed cross-coupling |
| C-5 | C-H activation | Borylation, metalation |
| C-6 | Electrophilic substitution | Halogenation, nitration |
| C-7 | Directed metalation | TMPMgCl·LiCl metalation |
This multi-vector functionalization potential allows for structural elaboration and fine-tuning of physicochemical and biological properties .
Drug Discovery Applications
In the context of modern drug discovery, 1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride represents:
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A structurally distinct entity with drug-like characteristics
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A potential starting point for fragment-based drug discovery approaches
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A compound that may interact with kinases and other ATP-binding proteins
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A scaffold with established synthetic accessibility for medicinal chemistry campaigns
Analytical Characterization
NMR Spectroscopy
Expected key signals in ¹H NMR (approximate chemical shifts):
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N-CH₃ group: δ 3.7-4.0 ppm (s, 3H)
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Morpholine CH₂ groups: δ 3.5-4.0 ppm (m, 8H)
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Pyridine ring protons: δ 7.0-8.8 ppm (complex pattern)
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Morpholine CH at 2-position: δ 4.0-4.5 ppm (m, 1H)
Mass Spectrometry
Expected mass spectral data:
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Molecular ion [M+H]⁺: m/z 219.1 (free base)
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Fragment ions would likely include losses from the morpholine ring
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